molecular formula C13H20Cl2N2 B13838916 8-Benzyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride

8-Benzyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride

Cat. No.: B13838916
M. Wt: 275.21 g/mol
InChI Key: UCDOQEDMFCCIGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Benzyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride is a bicyclic compound with the molecular formula C13H18N2. It is a derivative of diazabicyclooctane, featuring a benzyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Benzyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride typically involves the reaction of benzylamine with a suitable diazabicyclooctane precursor. The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol. The reaction mixture is then subjected to purification processes, including recrystallization, to obtain the desired product in high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and distillation, ensures the production of high-quality this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

8-Benzyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Benzyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 8-Benzyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Benzyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride is unique due to its specific benzyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C13H20Cl2N2

Molecular Weight

275.21 g/mol

IUPAC Name

8-benzyl-3,8-diazabicyclo[4.2.0]octane;dihydrochloride

InChI

InChI=1S/C13H18N2.2ClH/c1-2-4-11(5-3-1)9-15-10-12-6-7-14-8-13(12)15;;/h1-5,12-14H,6-10H2;2*1H

InChI Key

UCDOQEDMFCCIGI-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2C1CN2CC3=CC=CC=C3.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.